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molecular formula C10H8N2O2 B126618 2-(4-Hydroxyphenyl)-5-pyrimidinol CAS No. 142172-97-2

2-(4-Hydroxyphenyl)-5-pyrimidinol

Cat. No. B126618
M. Wt: 188.18 g/mol
InChI Key: VCVPXAPIDAKQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05399291

Procedure details

In a one-liter flask, 30 g (0.09 moles) of 2benzyloxytrimethinium perchlorate (prepared essentially according to the procedure of A. Holy and Z. Arnold, Collection Czechoslov. Chem. Commun. 38, 1372 (1973)), 15.6 g (0.09 moles) of p-hydroxybenzamidine hydrochloride, 82.5 ml (0.36 moles) of 25% sodium methoxide in methanol, and 500 ml of ethanol were combined. The resulting mixture was heated to reflux overnight, and then cooled to room temperature. Then, 75 ml of glacial acetic acid and 300 ml of deionized water was added to the flask, resulting in precipitation of the product. The product was collected by filtration, washed with water, and air dried. The yield of 5-benzyloxy-2-(4-hydroxyphenyl)pyrimidine was 23.06 g (92%). This material was then hydrogenated on a Parr Hydrogenator with catalytic 10% palladium on carbon in tetrahydrofuran under 413.7 kPa hydrogen pressure for about 18 hours. When the hydrogenation was complete, the catalyst was removed by filtration, and the solvent was removed on a rotary evaporator to yield 5-hydroxy-2-(4-hydroxyphenyl)pyrimidine. The final product, 5-(5-butoxy-2,2,3,3,4,4-hexafluoropentoxy)-2-(4hydroxyphenyl)pyrimidine, was prepared from 5-hydroxy-2-(4-hydroxyphenyl)pyrimidine and 5-butoxy-2,2,3,3,4,4hexafluoropentyltrifluoromethanesulfonate (prepared essentially as in Example 2) essentially as described in Example 6.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
82.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)(=O)=O.Cl.[OH:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([NH2:14])=[NH:13])=[CH:10][CH:9]=1.[CH3:17][O-].[Na+].[CH2:20]([OH:22])[CH3:21]>CO.O.C(O)(=O)C>[OH:22][C:20]1[CH:17]=[N:13][C:12]([C:11]2[CH:15]=[CH:16][C:8]([OH:7])=[CH:9][CH:10]=2)=[N:14][CH:21]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-]
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
Cl.OC1=CC=C(C(=N)N)C=C1
Step Three
Name
sodium methoxide
Quantity
82.5 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Arnold, Collection Czechoslov
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
resulting in precipitation of the product
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC=1C=NC(=NC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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